molecular formula C10H19ClN2O B12714745 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- CAS No. 139886-06-9

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)-

Cat. No.: B12714745
CAS No.: 139886-06-9
M. Wt: 218.72 g/mol
InChI Key: ZDWIHFPARRISGP-RVDQCCQOSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyridinecarboxaldehyde and is characterized by the presence of a methyloxime group and a monohydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:

    Formation of the Pyridinecarboxaldehyde Core: The starting material, pyridinecarboxaldehyde, is subjected to a series of reactions to introduce the tetrahydro and isopropyl groups.

    Introduction of the Methyloxime Group: The intermediate compound is then reacted with methyloxime under specific conditions to form the desired product.

    Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime: Lacks the monohydrochloride salt.

    3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-: Lacks the methyloxime group.

Uniqueness

The presence of the methyloxime group and the monohydrochloride salt in 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- imparts unique chemical properties, making it distinct from similar compounds

Properties

CAS No.

139886-06-9

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

(E)-N-methoxy-1-(1-propan-2-yl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-9(2)12-6-4-5-10(8-12)7-11-13-3;/h5,7,9H,4,6,8H2,1-3H3;1H/b11-7+;

InChI Key

ZDWIHFPARRISGP-RVDQCCQOSA-N

Isomeric SMILES

CC(C)N1CCC=C(C1)/C=N/OC.Cl

Canonical SMILES

CC(C)N1CCC=C(C1)C=NOC.Cl

Origin of Product

United States

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